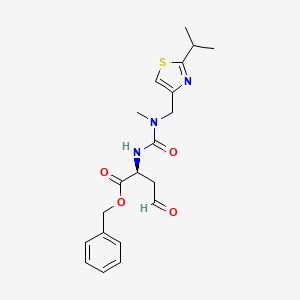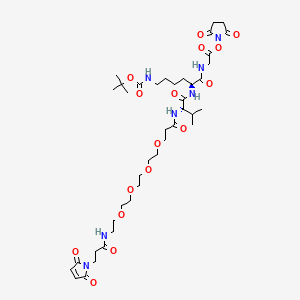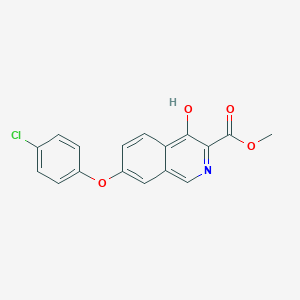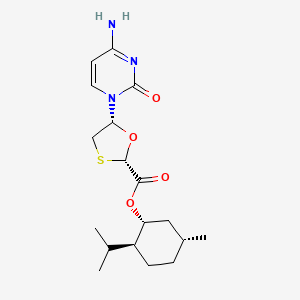
Tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate is a complex organic compound with the molecular formula C24H37N3O4. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. It is characterized by its tert-butyl ester and benzyloxycarbonyl-protected amine groups, which make it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate typically involves multiple steps One common method includes the protection of the amine group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the piperidine ringThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of biological pathways and mechanisms, particularly those involving amine and ester functionalities.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents, especially those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can protect the amine functionality during chemical reactions, allowing for selective modifications. The piperidine ring and tert-butyl ester groups contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound shares the piperidine and tert-butyl ester functionalities but differs in the presence of an aminomethyl group instead of the benzyloxycarbonyl group.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar in structure, this compound contains a piperazine ring and a bromophenyl group, offering different reactivity and applications.
Uniqueness
Tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate is unique due to its combination of protective groups and functional moieties, making it a versatile intermediate in organic synthesis. Its specific structure allows for selective reactions and modifications, which are valuable in the development of complex molecules and therapeutic agents .
Eigenschaften
Molekularformel |
C24H37N3O4 |
|---|---|
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
tert-butyl 4-[[4-(phenylmethoxycarbonylamino)cyclohexyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H37N3O4/c1-24(2,3)31-23(29)27-15-13-21(14-16-27)25-19-9-11-20(12-10-19)26-22(28)30-17-18-7-5-4-6-8-18/h4-8,19-21,25H,9-17H2,1-3H3,(H,26,28) |
InChI-Schlüssel |
JDIDFPGLDQLADF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2CCC(CC2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl benzoate](/img/structure/B11829333.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol](/img/structure/B11829341.png)


![diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate](/img/structure/B11829359.png)
![sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B11829365.png)








